- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

4-methylbenzene-1-sulfonic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- C06677
- Cyclophil P T S A
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
-
- MDL: MFCD00064387
- インチ: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- InChIKey: JOXIMZWYDAKGHI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 172.01900
- どういたいしつりょう: 172.019415
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP 3-AA): 1.7
- 同位体原子数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 54.4
- トポロジー極表面積: 62.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: 無色単斜板状又は柱状結晶
- 密度みつど: 1.07
- ゆうかいてん: 106~107℃
- ふってん: 116 ºC
- フラッシュポイント: 41 ºC
- 屈折率: 1.3825-1.3845
- ようかいど: DMSO (Slightly), Methanol (Slightly)
- すいようせい: 解体
- PSA: 62.75000
- LogP: 2.32250
- 酸性度係数(pKa): -0.43±0.50(Predicted)
- ようかいせい: エタノールやエーテルに溶けやすく、水や熱ベンゼンに微溶解する
4-methylbenzene-1-sulfonic acid セキュリティ情報
- 危険物輸送番号:2585
- 危険カテゴリコード: R10;R34
- セキュリティの説明: S45-S26-S23
-
危険物標識:
- 包装カテゴリ:III
- ちょぞうじょうけん:かねんりょういき
- セキュリティ用語:8
- 危険レベル:8
- 包装グループ:III
- 包装等級:III
- 危険レベル:8
- リスク用語:R10; R34
4-methylbenzene-1-sulfonic acid 税関データ
- 税関コード:29163990
- 税関データ:
中国税関コード:
2904100000概要:
290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-methylbenzene-1-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-10kg |
4-Toluenesulfonic acid |
104-15-4 | 98% | 10kg |
¥3960 | 2023-04-17 | |
Enamine | EN300-16830-5.0g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 5.0g |
$222.0 | 2023-02-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |
Toluene-4-sulfonic acid |
104-15-4 | 500g |
¥328.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |
Toluene-4-sulfonic acid |
104-15-4 | 100g |
¥158.0 | 2021-09-04 | ||
Enamine | EN300-16830-10.0g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 10.0g |
$339.0 | 2023-02-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥103.0 | 2022-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-5kg |
4-Toluenesulfonic acid |
104-15-4 | 98% | 5kg |
¥2992 | 2023-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥484.0 | 2023-08-31 | |
Enamine | EN300-16830-10g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 10g |
$339.0 | 2023-09-20 | |
Enamine | EN300-16830-5g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 5g |
$222.0 | 2023-09-20 |
4-methylbenzene-1-sulfonic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-DeoxyhemiacetalsJournal of Organic Chemistry, 2021, 86(1), 1253-1261,
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an exampleJournal of Combinatorial Chemistry, 1999, 1(6), 461-466,
ごうせいかいろ 6
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicalsChemische Berichte, 1985, 118(6), 2164-85,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
ごうせいかいろ 11
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]Biomaterials, 2017, 125,,
ごうせいかいろ 24
ごうせいかいろ 25
ごうせいかいろ 26
ごうせいかいろ 27
ごうせいかいろ 28
ごうせいかいろ 29
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 30
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 31
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 32
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 33
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 34
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 35
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 36
ごうせいかいろ 37
ごうせいかいろ 38
ごうせいかいろ 39
- Synthesis of analogs of K-582A, an antibiotic heptapeptideInternational Journal of Peptide & Protein Research, 1985, 25(6), 640-7,
ごうせいかいろ 40
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
ごうせいかいろ 41
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
ごうせいかいろ 42
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
ごうせいかいろ 43
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
ごうせいかいろ 44
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
ごうせいかいろ 45
- Preparation of perindopril tert-butylamine salt, China, , ,
ごうせいかいろ 46
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
ごうせいかいろ 47
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
ごうせいかいろ 48
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
ごうせいかいろ 49
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionalityPolymer Chemistry, 2018, 9(14), 1767-1771,
ごうせいかいろ 50
ごうせいかいろ 51
ごうせいかいろ 52
ごうせいかいろ 53
ごうせいかいろ 54
1.2 Solvents: Toluene ; heated; rt
- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical propertiesJournal of Macromolecular Science, 2017, 54(10), 662-668,
ごうせいかいろ 55
ごうせいかいろ 56
ごうせいかいろ 57
1.2 Reagents: Ammonium hydroxide Solvents: Water
ごうせいかいろ 58
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 59
ごうせいかいろ 60
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
ごうせいかいろ 61
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
4-methylbenzene-1-sulfonic acid Raw materials
- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate
- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester
- Glycine, N-(phenylmethylene)-, methyl ester, (E)-
- Glycine ethyl ester monohydrochloride
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- Benzyl alcohol
- (2E)-1,4-Dibromo-2-butene
- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate
- methyl 4-methylbenzene-1-sulfonate
- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- 2-methyl-2H-indazol-3-amine
- D-Tyrosine
- Di-tert-butyl dicarbonate
- L-Valine
- 4-methylbenzene-1-sulfonic acid
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- 2-Iodotoluene
- methyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- ethyl (E)-2-(benzylideneamino)acetate
- p-Toluenesulfonic acid monohydrate
- Deacetamidine Cyano Dabigatran Ethyl Ester
- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
- L-Leucine
- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- 4-Dimethylaminopyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- Benzaldehyde
4-methylbenzene-1-sulfonic acid Preparation Products
- Elubrixin (688763-64-6)
- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)
- H-Leu-allyl ester·p-tosylate (45012-62-2)
- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)
- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)
- o-Toluenesulfonic Acid (88-20-0)
- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)
- 4-methylbenzene-1-sulfonic acid (104-15-4)
- 3-methylbenzene-1-sulfonic acid (617-97-0)
- Methyl 3-aminopropanoate (4138-35-6)
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)
- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)
- 4-Dimethylaminopyridine (1122-58-3)
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)
- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)
4-methylbenzene-1-sulfonic acid サプライヤー
4-methylbenzene-1-sulfonic acid 関連文献
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関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonic acids and derivatives p-Methylbenzenesulfonates
- Material Chemicals Colorants and Pigments Dyes
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Material Chemicals Colorants and Pigments
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
4-methylbenzene-1-sulfonic acidに関する追加情報
4-Methylbenzene-1-sulfonic Acid (CAS No. 104-15-4): Properties, Applications, and Industry Insights
4-Methylbenzene-1-sulfonic acid (CAS No. 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a widely used organic compound in chemical synthesis and industrial applications. This white crystalline solid belongs to the class of aromatic sulfonic acids, characterized by its high solubility in water and organic solvents. The compound's molecular formula is C7H8O3S, with a molecular weight of 172.20 g/mol.
The growing interest in 4-methylbenzene-1-sulfonic acid applications stems from its versatile role as a catalyst in esterification reactions, a key process in pharmaceutical and fragrance manufacturing. Recent studies highlight its effectiveness as an alternative to conventional acid catalysts, particularly in green chemistry applications where milder reaction conditions are preferred. Researchers are exploring its potential in sustainable chemical processes, aligning with current industry trends toward environmentally friendly production methods.
In the pharmaceutical sector, p-toluenesulfonic acid uses include serving as an intermediate in drug synthesis and as a stabilizing agent. Its ability to form stable salts with various organic compounds makes it valuable in formulating medications with improved solubility and bioavailability. The compound's chemical properties—including its acidity (pKa ≈ -2.8) and thermal stability (melting point 106-107°C)—make it suitable for high-temperature applications without significant decomposition.
The global market for 4-methylbenzene-1-sulfonic acid has shown steady growth, driven by increasing demand from the polymer industry where it serves as a curing agent and catalyst. Manufacturers are focusing on developing high-purity grades of the compound to meet stringent quality requirements in electronic applications, particularly in the production of printed circuit boards and semiconductor materials.
Recent innovations in p-toluenesulfonic acid production methods have addressed environmental concerns by reducing waste generation and improving energy efficiency. Modern synthesis routes emphasize atom economy and reduced solvent usage, responding to the chemical industry's sustainability goals. These advancements have positioned 104-15-4 CAS number compounds as more environmentally acceptable compared to traditional strong mineral acids.
Safety considerations for handling 4-methylbenzene-1-sulfonic acid include proper personal protective equipment due to its acidic nature. While not classified as highly hazardous, appropriate storage conditions (cool, dry environments in corrosion-resistant containers) are recommended to maintain product quality. The compound's material compatibility with various industrial materials has been extensively documented, facilitating its integration into existing production processes.
Analytical techniques for p-toluenesulfonic acid quality control typically involve titration methods, HPLC, and spectroscopic analysis. The development of rapid testing protocols has improved manufacturing efficiency, enabling real-time monitoring of production batches. These quality assurance measures ensure consistency in the compound's performance across different applications.
Emerging research explores novel applications of 4-methylbenzene-1-sulfonic acid derivatives in energy storage systems and specialty materials. Its structural modification potential allows creation of customized sulfonic acid compounds with tailored properties for specific industrial needs. This adaptability contributes to its growing importance in advanced material science applications.
The regulatory status of CAS 104-15-4 varies by region, with most jurisdictions classifying it as an industrial chemical with standard handling requirements. Manufacturers provide comprehensive safety data sheets that detail proper handling procedures, first aid measures, and environmental precautions for this widely used chemical intermediate.
Future prospects for 4-methylbenzene-1-sulfonic acid include potential applications in biodegradable polymers and as a component in catalytic systems for renewable fuel production. Ongoing research into its electrochemical properties may unlock new uses in energy-related technologies, further expanding its industrial significance in coming years.
104-15-4 (4-methylbenzene-1-sulfonic acid) 関連製品
- 39819-65-3(Nickel(II) Benzenesulfonate)
- 80-18-2(Methyl benzenesulfonate)
- 70-55-3(4-methylbenzene-1-sulfonamide)
- 80-40-0(Ethyl p-toluenesulfonate)
- 77-92-9(Citric acid)
- 5138-90-9(Sodium 4-chlorobenzenesulfonate)
- 57-11-4(octadecanoic acid)
- 121-47-1(Metanilic acid)
- 515-46-8(Ethyl benzenesulfonate)
- 6214-18-2(Isopropyl benzenesulfonate)

